4-Ethynyl-4'-heptyl-1,1'-biphenyl
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Overview
Description
4-Ethynyl-4’-heptyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of an ethynyl group and a heptyl chain attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4’-heptyl-1,1’-biphenyl typically involves the coupling of a heptyl-substituted biphenyl with an ethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated biphenyl with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 4-Ethynyl-4’-heptyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-4’-heptyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkanes.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium or platinum catalysts.
Substitution: Halogenation reactions using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4-Ethynyl-4’-heptyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of molecular interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Ethynyl-4’-heptyl-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the heptyl chain can enhance hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4’-ethynyl-1,1’-biphenyl
- 4-Hexyl-4’-ethynyl-1,1’-biphenyl
- 4-Octyl-4’-ethynyl-1,1’-biphenyl
Uniqueness
4-Ethynyl-4’-heptyl-1,1’-biphenyl is unique due to the presence of both an ethynyl group and a heptyl chain. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced π-π interactions, making it suitable for specific applications in material science and molecular research.
Properties
CAS No. |
189033-21-4 |
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Molecular Formula |
C21H24 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-ethynyl-4-(4-heptylphenyl)benzene |
InChI |
InChI=1S/C21H24/c1-3-5-6-7-8-9-19-12-16-21(17-13-19)20-14-10-18(4-2)11-15-20/h2,10-17H,3,5-9H2,1H3 |
InChI Key |
DDXKAKFVWSSATP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C |
Origin of Product |
United States |
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